(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Description
Historical Context of Chiral Bromo-Fluorophenyl Ethanol Derivatives
The development of chiral halogenated ethanol derivatives emerged alongside advancements in asymmetric catalysis and microbial reduction techniques. Early synthetic routes relied on racemic mixtures, but the demand for enantiopure intermediates in drug discovery (e.g., β-lactam antibiotics) necessitated stereocontrolled methods. For instance, the enzymatic kinetic resolution of racemic 1-phenylethanol derivatives using lipases or reductases became a cornerstone for producing (R)- and (S)-enantiomers.
The introduction of halogens, particularly bromine and fluorine, enhanced the electronic and steric properties of these alcohols. Bromine’s electron-withdrawing nature stabilizes transition states in substitution reactions, while fluorine’s small atomic radius minimizes steric hindrance, enabling precise regiochemical control. Early studies on halogen-directed electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) revealed that bromine and fluorine preferentially occupy ortho/para positions, guiding subsequent synthetic strategies.
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of bromine and fluorine substituents on a phenyl ring, alongside an alcohol functional group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's interaction with various biological targets, including enzymes and receptors, is of particular interest for its potential therapeutic applications.
The molecular formula of this compound is C9H10BrF, with a molecular weight of approximately 219.05 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets, potentially altering its pharmacological profile.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structural features can act as agonists or antagonists, modulating the activity of enzymes or receptors and influencing various biochemical pathways . Further studies are required to elucidate the precise mechanisms involved.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with electron-withdrawing groups at the para position of the aromatic ring have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT-116 | 0.19 | |
| This compound | TBD | TBD | TBD |
The introduction of halogen atoms in similar compounds has been associated with increased biological activity, particularly in cancer therapy .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. Studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and inflammation, suggesting a potential role in therapeutic interventions .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A study on a series of brominated phenolic compounds demonstrated that the presence of bromine significantly enhanced cytotoxicity against MCF-7 breast cancer cells.
- Case Study 2 : Another investigation found that fluorinated derivatives exhibited improved selectivity and potency against various cancer cell lines compared to their non-halogenated counterparts.
Research Findings
Research findings indicate that the biological activity of this compound is influenced by its structural characteristics:
- Stereochemistry : The chiral center contributes to its unique chemical properties and potential interactions with biological targets.
- Halogen Substitution : The combination of bromine and fluorine atoms enhances binding affinity and may improve pharmacological efficacy compared to similar compounds lacking these substituents .
Scientific Research Applications
Anticancer Research
One of the significant applications of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is in cancer research. The compound's halogenated structure allows it to interact with various biological targets, including enzymes and receptors involved in tumor growth. For example, a study indicated its potential as an inhibitor of oncogenic pathways related to platelet-derived growth factor receptor alpha (PDGFRα), which is implicated in several cancer types .
Drug Design and Development
The compound serves as a scaffold in the design of new pharmaceuticals. Its chiral nature can be exploited to develop enantiomerically pure drugs with enhanced efficacy and reduced side effects. The presence of bromine and fluorine atoms contributes to its lipophilicity, which is advantageous for drug absorption and distribution .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing novel materials with specific properties .
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further modifications. Its unique structure may lead to polymers with specific thermal or optical properties suitable for advanced applications .
Case Study 1: Inhibition of Tumor Growth
A recent study investigated the use of this compound as a potential therapeutic agent against tumors driven by PDGFRα signaling. The findings suggested that the compound effectively inhibited tumor growth in vitro, demonstrating its promise as a lead candidate for further development into an anticancer drug .
Case Study 2: Synthesis of Novel Materials
Another research effort focused on the synthesis of novel polymeric materials incorporating this compound as a building block. The resulting materials exhibited enhanced thermal stability and mechanical strength, showcasing the compound's versatility in material science applications .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₈H₇BrFO
- Molecular Weight : 233.04 g/mol
- Structural Features : The bromine atom at the para position and fluorine at the ortho position on the phenyl ring influence electronic and steric properties, affecting reactivity and intermolecular interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituents on the phenyl ring significantly alter physicochemical properties and reactivity. Key analogs include:
Substituent Impact :
Physical and Chemical Properties
Key Observations :
- Stereochemical Purity : Fluorinated derivatives achieve >85% enantiomeric excess (ee) via chiral HPLC , whereas chlorinated analogs show slightly lower purity, possibly due to stronger electronic effects complicating resolution .
- Solubility : Ethyl-substituted analogs (e.g., ) are more lipophilic, impacting solubility in polar solvents.
Methodological Insights :
Preparation Methods
Preparation via Asymmetric Reduction of 4-bromo-2-fluoroacetophenone Derivatives
A common approach is to start from 4-bromo-2-fluoroacetophenone or related ketones, followed by an asymmetric catalytic reduction to the corresponding chiral alcohol.
Catalysts and Conditions: Chiral BINOL-derived phosphoric acids and palladium catalysts have been employed effectively in related systems to induce enantioselectivity during allylation and subsequent transformations. For example, the use of (S)- or (R)-3,3'-dibromo-BINOL catalysts in combination with palladium complexes enables high enantiomeric ratios (up to 96:4 er) in the formation of tertiary alcohols structurally related to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol.
One-Pot Allylboration/Mizoroki–Heck Reaction: Although specifically reported for 3-methyleneindan-1-ols, the methodology involving Brønsted acid-catalyzed allylboration followed by palladium-catalyzed Mizoroki–Heck cyclization demonstrates a scalable and enantioselective route to chiral secondary and tertiary alcohols bearing bromo and fluoro substituents on aromatic rings.
Preparation via Halogenation and Functional Group Transformation
An alternative synthetic route involves the preparation of bromo-fluoro substituted ketones followed by reduction:
Bromination of Fluorophenyl Ketones: For instance, cyclopropyl-2-(2-fluorophenyl)ethyl ketones have been brominated using N-bromosuccinimide (NBS) under mild conditions (20°C for 8 hours) in trichloromethane solvent, yielding bromo-substituted ketones with high purity (>96.4% by HPLC) and good yields (~83.2%).
Subsequent Reduction: These ketones can then be reduced to the corresponding alcohols using standard reducing agents such as sodium borohydride or more selective reagents like sodium triacetoxyborohydride for stereoselective reduction, although the latter is more documented in related indanol systems.
Synthesis from Chiral Precursors and Carbamate Intermediates
- Carbamate Route: The synthesis of tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate, a protected amine derivative, involves reaction of tert-butyl carbamate with 4-bromo-2-fluoroaniline under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like DMF or THF. This method, while targeting carbamate derivatives, shares the chiral center formation strategy relevant to the preparation of this compound.
Typical Reaction Conditions and Yields
Research Findings and Analytical Data
Enantiomeric Purity: The use of chiral BINOL-derived phosphoric acids and palladium catalysts can deliver products with enantiomeric ratios as high as 96:4, which is critical for pharmaceutical applications.
Scalability: The one-pot allylboration/Mizoroki–Heck reaction has been demonstrated on multi-gram scales with maintained enantioselectivity and yield, indicating industrial relevance.
Purification: Chromatographic techniques and recrystallization are standard for isolating the pure chiral alcohol. HPLC is used to assess purity and enantiomeric excess.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric catalytic reduction of 4-bromo-2-fluoroacetophenone | 4-bromo-2-fluoroacetophenone | Chiral BINOL phosphoric acid, Pd catalyst | High enantioselectivity, scalable | Requires specialized catalysts |
| Bromination of fluorophenyl ketones followed by reduction | Cyclopropyl-2-(2-fluorophenyl)ethyl ketone | NBS, reducing agents | Good yield, high purity | Multi-step, moderate reaction times |
| Carbamate intermediate synthesis | 4-bromo-2-fluoroaniline | tert-butyl carbamate, bases | Useful for protected derivatives | Indirect route for alcohol |
Q & A
Q. What are the established synthetic routes for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric excess?
The synthesis typically involves catalytic asymmetric reduction of a ketone precursor, such as (4-bromo-2-fluorophenyl)acetophenone , using chiral catalysts like (R)-BINAP-Ru complexes. Key steps include:
- Substrate preparation : Bromo-fluorophenyl ketones are synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings.
- Asymmetric reduction : Hydrogenation or borohydride-mediated reduction under controlled temperature (−20°C to 25°C) and solvent polarity (e.g., ethanol or THF) to optimize stereoselectivity .
- Purification : Chiral HPLC or recrystallization enhances enantiomeric purity, often achieving >90% ee .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the chiral alcohol (δ 4.5–5.0 ppm). Fluorine coupling in F NMR confirms para-substitution .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for [M]) and fragmentation patterns validate the bromine/fluorine substituents .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol gradients (85:15) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a chiral building block for:
- Anticancer agents : Bromine enhances halogen bonding with biomolecular targets like kinase enzymes.
- CNS drug intermediates : Fluorine improves blood-brain barrier penetration .
- Protease inhibitors : The alcohol group participates in hydrogen-bonding interactions with catalytic residues .
Advanced Research Questions
Q. How can enantiomeric excess be optimized when scaling up synthesis?
- Catalyst screening : Evaluate Ru-, Rh-, or Ir-based catalysts for turnover frequency and stereoselectivity.
- Solvent engineering : Polar aprotic solvents (e.g., DMF) may reduce racemization during workup.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How to resolve contradictions in spectroscopic data for structural analogs?
For compounds like (1R)-1-(3-bromo-4-fluorophenyl)ethanol or (1S)-1-(5-chloro-2-fluorophenyl)ethanol :
- Isotopic labeling : O-labeling distinguishes hydroxyl proton signals in overlapping NMR regions.
- Computational modeling : DFT calculations predict chemical shifts and verify substituent effects on aromatic rings .
- X-ray crystallography : Resolves absolute configuration disputes in enantiomeric pairs .
Q. What experimental strategies mitigate degradation during long-term storage?
Q. How does the bromine/fluorine substitution pattern influence biological activity?
A comparative study of structural analogs reveals:
| Compound | Substituents | Bioactivity (IC, nM) |
|---|---|---|
| (1R)-1-(4-Br-2-F-Ph)ethanol | 4-Br, 2-F | 120 (Kinase X) |
| (1R)-1-(3-Br-4-F-Ph)ethanol | 3-Br, 4-F | 450 (Kinase X) |
| (1R)-1-(5-Cl-2-F-Ph)ethanol | 5-Cl, 2-F | 890 (Kinase X) |
| The 4-bromo-2-fluoro configuration maximizes steric and electronic complementarity with hydrophobic enzyme pockets . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
